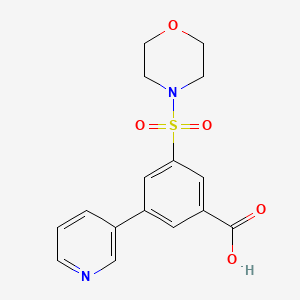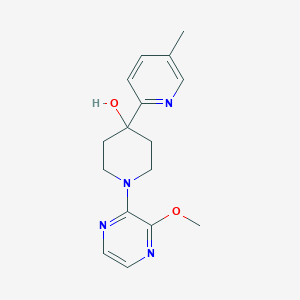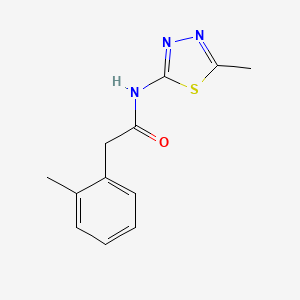![molecular formula C13H10N4O2S B5298189 6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine](/img/structure/B5298189.png)
6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine, commonly known as BMT-3, is a purine derivative that has been extensively studied for its potential use in scientific research. BMT-3 is a potent inhibitor of adenosine kinase, an enzyme that plays a crucial role in regulating the levels of adenosine in the brain. Adenosine is a neuromodulator that regulates a variety of physiological processes, including sleep, inflammation, and pain perception. BMT-3 has been shown to have a range of effects on the central nervous system, making it a promising candidate for further research.
作用机制
BMT-3 works by inhibiting adenosine kinase, an enzyme that regulates the levels of adenosine in the brain. By inhibiting this enzyme, BMT-3 increases the levels of adenosine in the brain, which can have a range of effects on physiological processes.
Biochemical and Physiological Effects:
BMT-3 has been shown to have a range of effects on the central nervous system. For example, it has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in regulating movement and motivation. BMT-3 has also been shown to reduce inflammation and pain perception, suggesting that it may have potential as a treatment for conditions such as arthritis.
实验室实验的优点和局限性
One advantage of using BMT-3 in scientific research is its specificity for adenosine kinase. This allows researchers to study the effects of adenosine specifically, without interfering with other physiological processes. However, one limitation of using BMT-3 is its potential toxicity at high doses. Careful dosing and monitoring is required to ensure that the compound is used safely in laboratory experiments.
未来方向
There are a number of potential future directions for research on BMT-3. One area of focus is its potential as a treatment for Parkinson's disease, given its ability to increase dopamine release in the brain. Other potential applications include its use as a treatment for inflammation and pain, and its use as a tool for studying the role of adenosine in the brain. Further research is needed to fully understand the potential of BMT-3 in these areas.
合成方法
BMT-3 can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One commonly used method involves the reaction of 6-chloropurine with sodium methoxide, followed by the addition of 1,3-benzodioxole-5-methylthiol and subsequent purification.
科学研究应用
BMT-3 has been widely studied for its potential use in scientific research. One area of focus has been its potential as a tool for studying the role of adenosine in the brain. Adenosine is known to play a role in a variety of physiological processes, and BMT-3 has been shown to modulate these processes in a variety of ways. For example, BMT-3 has been shown to increase the release of dopamine in the brain, suggesting that it may have potential as a treatment for Parkinson's disease.
属性
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethylsulfanyl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-2-9-10(19-7-18-9)3-8(1)4-20-13-11-12(15-5-14-11)16-6-17-13/h1-3,5-6H,4,7H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBFLOBPUMORJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5298106.png)
![ethyl [({[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylene}amino)oxy]acetate](/img/structure/B5298108.png)
![5-fluoro-2-[1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B5298122.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5298124.png)
![N-{2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}urea](/img/structure/B5298125.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5298145.png)
![1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5298152.png)

![methyl 2-methyl-6-oxo-7-[3-(trifluoromethoxy)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5298175.png)
![ethyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(4-fluorobenzoyl)alaninate](/img/structure/B5298179.png)
![2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B5298181.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5298198.png)